Lys-SMCC-DM1 is derived from the combination of a linker known as SMCC (Succinimidyl 4-(N-Maleimidomethyl) Cyclohexane-1-Carboxylate) and a potent cytotoxic agent, Demethylepipodophyllotoxin (DM1). The SMCC linker serves to connect the drug to lysine residues on antibodies through amide bond formation, facilitating selective targeting of cancer cells while sparing healthy tissues. This classification places Lys-SMCC-DM1 within the broader category of ADCs, which are increasingly important in targeted cancer therapies.
The synthesis of Lys-SMCC-DM1 typically involves several key steps:
The synthesis must be carefully monitored to achieve optimal DAR, which can significantly impact the efficacy and safety profile of the resulting ADC. Techniques such as mass spectrometry are employed for characterization and quantification of the conjugates formed during synthesis .
The molecular structure of Lys-SMCC-DM1 consists of three primary components:
This structure allows for effective targeting and release mechanisms within tumor environments, enhancing therapeutic outcomes .
The primary chemical reaction involved in forming Lys-SMCC-DM1 is an amide bond formation between the carboxylic acid group of SMCC and the amino group of lysine. This reaction can be influenced by several factors including:
Additionally, side reactions must be minimized to prevent unwanted byproducts that could affect therapeutic efficacy .
The mechanism of action for Lys-SMCC-DM1 involves several steps:
This targeted delivery significantly enhances therapeutic effects while reducing systemic toxicity compared to conventional chemotherapy .
Lys-SMCC-DM1 exhibits several notable physical and chemical properties:
These properties are crucial for maintaining efficacy during storage and administration .
Lys-SMCC-DM1 is primarily used in:
The ongoing development and optimization of Lys-SMCC-DM1 continue to enhance its potential in targeted therapies, offering hope for improved outcomes in oncology .
The developmental trajectory of antibody-drug conjugates spans multiple generations characterized by incremental innovations in target selection, antibody engineering, linker chemistry, and payload potency:
First-generation constructs (exemplified by gemtuzumab ozogamicin) employed fundamentally unstable linkers (hydrazone bonds) and moderately potent payloads (calicheamicin). These conjugates demonstrated significant limitations including systemic toxicity from premature drug release and insufficient therapeutic indices, leading to temporary market withdrawal. The random conjugation via antibody lysine residues further created heterogeneous mixtures with drug-to-antibody ratios ranging from 2-7 molecules per antibody, contributing to inconsistent pharmacokinetic profiles and suboptimal efficacy [1] [7] [9].
Second-generation advances incorporated highly potent cytotoxic payloads (including maytansinoids and auristatins) and more stable linker systems. Brentuximab vedotin (anti-CD30 monoclonal antibody conjugated to monomethyl auristatin E via a protease-cleavable valine-citrulline linker) and trastuzumab emtansine (anti-human epidermal growth factor receptor 2 monoclonal antibody conjugated to DM1 via the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate linker) demonstrated markedly improved clinical outcomes. Despite these advances, conjugation heterogeneity remained problematic. Conventional cysteine-based conjugation (via partial reduction of interchain disulfides) generated populations with drug-to-antibody ratios of 0-8, while lysine conjugation produced even broader distributions (drug-to-antibody ratios 0-10), resulting in variable pharmacokinetic behavior and therapeutic windows [6] [7] [10].
Third-generation platforms focus on site-specific conjugation technologies to achieve homogeneous drug-to-antibody ratio populations. These include engineered cysteine residues (THIOMAB), unnatural amino acid incorporation (p-acetylphenylalanine), enzymatic conjugation (glycoengineering, transglutaminase-mediated), and click chemistry approaches. These strategies yield uniform drug-to-antibody ratio 2 or drug-to-antibody ratio 4 conjugates with optimized pharmacokinetic profiles, enhanced stability, and improved therapeutic indices. Contemporary clinical candidates increasingly incorporate these technologies to address the limitations of stochastic conjugation methods [7] [10].
Table 1: Evolution of Antibody-Drug Conjugate Generations
| Generation | Representative Agents | Conjugation Chemistry | Linker Type | Payload | Key Advancements/Limitations |
|---|---|---|---|---|---|
| First | Gemtuzumab Ozogamicin | Random (Lysine) | Acid-Cleavable (Hydrazone) | Calicheamicin | High heterogeneity; Premature release; Moderate potency |
| Second | Brentuximab Vedotin | Random (Cysteine) | Protease-Cleavable (Valine-Citrulline) | Monomethyl Auristatin E | Improved stability; Higher potency payloads; Residual heterogeneity |
| Trastuzumab Emtansine | Random (Lysine) | Non-Cleavable (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | DM1 | Enhanced plasma stability; Reduced off-target toxicity | |
| Third | Multiple Clinical Candidates | Site-Specific (Engineered Cysteine/Unnatural Amino Acids) | Diverse (Cleavable/Non-Cleavable) | Diverse (DM1, Monomethyl Auristatin E, Deruxtecan) | Homogeneous drug-to-antibody ratio; Optimized pharmacokinetics; Improved therapeutic index |
Lys-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM1 represents the bioactive catabolite generated upon intracellular processing of trastuzumab emtansine, an antibody-drug conjugate targeting human epidermal growth factor receptor 2-positive breast cancer. The metabolic pathway proceeds as follows:
Cellular Binding and Internalization: Trastuzumab emtansine binds with high affinity (Kd ≈ 5nM) to human epidermal growth factor receptor 2 receptors overexpressed on breast cancer cells (>2×10⁵ receptors/cell). The antibody-drug conjugate-human epidermal growth factor receptor 2 complex undergoes rapid clathrin-mediated endocytosis (within 10-30 minutes post-binding) [4] [9].
Lysosomal Trafficking and Degradation: Internalized vesicles mature into endosomes and subsequently fuse with lysosomes (pH ≈ 4.5-5.0), exposing the antibody-drug conjugate to proteolytic enzymes (cathepsins B, D, L). The monoclonal antibody component undergoes extensive proteolysis, liberating the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM1 complex still attached to constituent amino acids (predominantly lysine) [3] [9].
Metabolite Formation: The predominant metabolite, Lys-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM1 (molecular weight ≈ 1476 Da), retains the intact thioether bond between the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate linker and DM1. Analytical characterization (liquid chromatography-mass spectrometry) reveals this metabolite constitutes >80% of intracellular catabolites in human epidermal growth factor receptor 2-positive cell lines following trastuzumab emtansine exposure. Its hydrophilic properties (logP ≈ 1.3) limit passive diffusion across cellular membranes [9] [10].
The antitumor activity of Lys-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM1 stems from its ability to:
Table 2: Characteristics of Lys-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM1 Metabolite
| Property | Description | Functional Significance |
|---|---|---|
| Molecular Structure | Lysine-Maleimidomethylcyclohexane-1-carboxylate-N-ethylmaleimide-DM1 | Intact thioether linkage maintains payload attachment; Charged lysine residue limits membrane permeability |
| Molecular Weight | ≈1476 Da | Facilitates retention within target cells; Below renal clearance threshold |
| Mechanism of Action | Binds β-tubulin; Inhibits microtubule polymerization; Activates mitochondrial apoptosis | Direct cytotoxic activity against human epidermal growth factor receptor 2-positive cells |
| Potency (In Vitro IC₅₀) | 0.4-1.0 nM against human epidermal growth factor receptor 2-positive breast cancer cell lines | 24-270-fold greater potency than conventional chemotherapeutics (e.g., paclitaxel) |
| Pharmacokinetic Behavior | Detectable in tumor xenografts (Cmax ≈ 2.8 µM); Plasma concentrations <0.1% of tumor levels | Minimal systemic exposure; Tumor-selective activity |
The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate linker exemplifies the non-cleavable thioether linker class, characterized by exceptional plasma stability and a distinctive payload release mechanism:
Chemical Stability Profile: Thioether bonds (C-S-C) exhibit remarkable resistance to hydrolysis across physiological pH ranges (pH 5.0-7.4) and remain inert toward enzymatic cleavage (e.g., esterases, amidases, phosphatases) in systemic circulation. Comparative studies demonstrate >95% of succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-linked DM1 remains antibody-bound after 120-hour incubation in human plasma at 37°C, versus <50% retention for acid-labile hydrazone linkers under identical conditions. This stability directly translates to reduced incidence of off-target toxicity (e.g., neutropenia, hepatotoxicity) compared to cleavable-linked antibody-drug conjugates [6] [8] [10].
Metabolic Release Specificity: Unlike cleavable linkers (protease-sensitive, glutathione-sensitive, or acid-labile), succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate requires complete antibody proteolysis within lysosomes to liberate the Lys-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM1 metabolite. This characteristic confines active payload release exclusively to target cells that have internalized the antibody-drug conjugate, eliminating bystander effects on antigen-negative neighboring cells. While beneficial for reducing toxicity to normal tissues, this feature may limit efficacy against heterogeneous tumors with mixed human epidermal growth factor receptor 2 expression [6] [9].
Structural Impact on Payload Activity: The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate linker incorporates a sterically hindered cyclohexane ring adjacent to the maleimide-thiol adduct. This configuration shields the thioether bond from potential retro-Michael reactions (a decomposition pathway observed in simple maleimide conjugates), further enhancing conjugate stability during extended systemic circulation (terminal half-life ≈ 4 days for trastuzumab emtansine versus ≈ 3 days for disulfide-linked conjugates) [6] [10].
The therapeutic implications of thioether linkers manifest in several clinically validated advantages:
Nevertheless, the dependence on cellular internalization and proteolytic processing restricts thioether-linked antibody-drug conjugates to targets exhibiting efficient internalization rates (>50% receptor internalization within 1 hour) and high expression levels (>10⁴ receptors/cell). These parameters significantly influence clinical response rates and represent key considerations in future antibody-drug conjugate design [6] [9] [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6